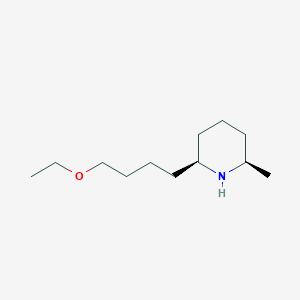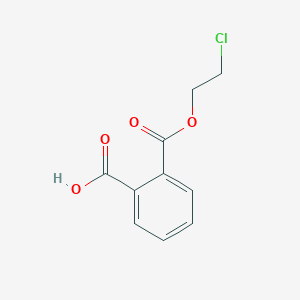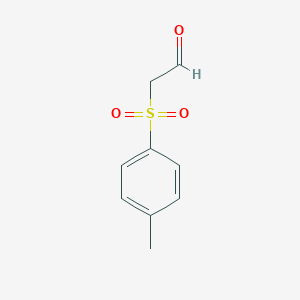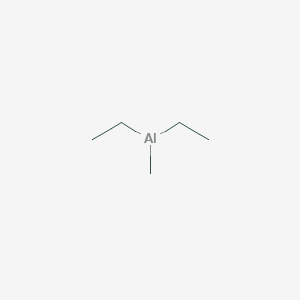
Diethyl(methyl)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(methyl)alumane is an organoaluminum compound with the chemical formula (C2H5)2AlCH3. It is a colorless liquid that is highly reactive and used in various chemical processes. Organoaluminum compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl(methyl)alumane can be synthesized through the reaction of diethylaluminum chloride with methyl lithium. The reaction is typically carried out in an inert atmosphere to prevent the highly reactive intermediates from reacting with moisture or oxygen. The general reaction is as follows:
(C2H5)2AlCl+CH3Li→(C2H5)2AlCH3+LiCl
The reaction is usually conducted at low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors with precise control over temperature and pressure. The reagents are handled in a closed system to prevent contamination and ensure safety. The product is purified through distillation under reduced pressure to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(methyl)alumane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxides and other by-products.
Reduction: Can reduce certain organic compounds, acting as a reducing agent.
Substitution: Participates in substitution reactions where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically requires exposure to air or oxygen at room temperature.
Reduction: Often involves the use of hydrogen gas or other reducing agents under controlled conditions.
Substitution: Requires the presence of suitable nucleophiles or electrophiles, often in the presence of a catalyst.
Major Products Formed
Oxidation: Aluminum oxides and various organic by-products.
Reduction: Reduced organic compounds and aluminum by-products.
Substitution: New organoaluminum compounds with different functional groups.
Aplicaciones Científicas De Investigación
Diethyl(methyl)alumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in modifying biological molecules.
Medicine: Explored for its potential in drug synthesis and development.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of diethyl(methyl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. It can form complexes with other molecules, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Triethylaluminum: (C2H5)3Al
Diisobutylaluminum hydride: (i-C4H9)2AlH
Methylaluminoxane: (CH3AlO)n
Uniqueness
Diethyl(methyl)alumane is unique due to its specific combination of ethyl and methyl groups, which provides distinct reactivity compared to other organoaluminum compounds. Its ability to participate in a wide range of reactions makes it a valuable reagent in both research and industrial applications.
Propiedades
Número CAS |
13197-84-7 |
|---|---|
Fórmula molecular |
C5H13Al |
Peso molecular |
100.14 g/mol |
Nombre IUPAC |
diethyl(methyl)alumane |
InChI |
InChI=1S/2C2H5.CH3.Al/c2*1-2;;/h2*1H2,2H3;1H3; |
Clave InChI |
MYBJXSAXGLILJD-UHFFFAOYSA-N |
SMILES canónico |
CC[Al](C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


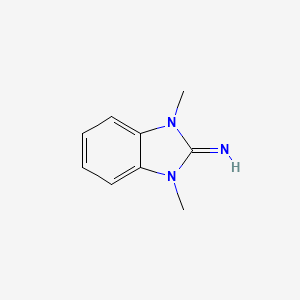
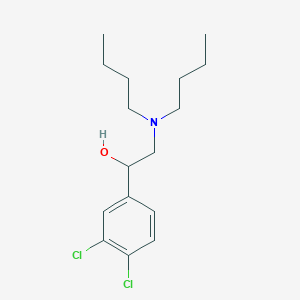
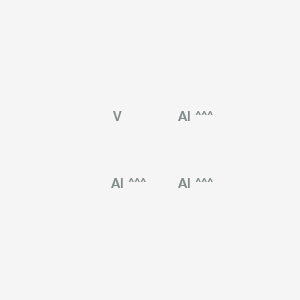

![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)
![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)
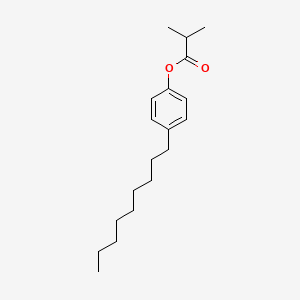
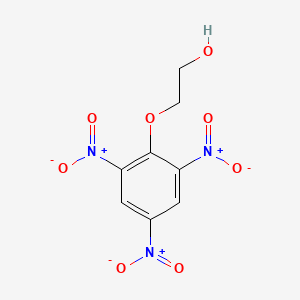
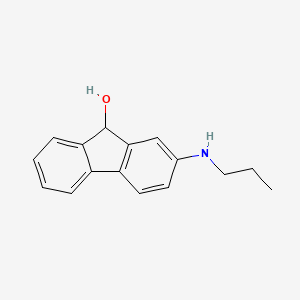
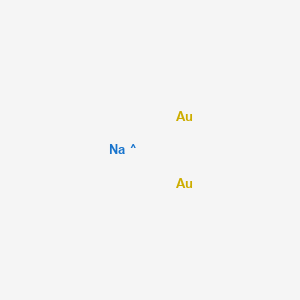
![2-[(Prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14729965.png)
